6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Description
This compound belongs to the class of organic compounds known as imidazo[2,1-b]thiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring . Imidazo[2,1-b]thiazoles are reported to have significant analgesic and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a thiazole ring. The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The thiazole ring is also a five-membered ring, but it contains one nitrogen atom, one sulfur atom, and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Future Directions
The future research directions for this compound would likely involve further exploration of its biological activities and potential therapeutic applications. For instance, there is ongoing interest in the development of new imidazo[2,1-b]thiazole derivatives with improved pharmacological properties .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the biosynthesis of coenzyme A. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A . Coenzyme A is crucial for several metabolic pathways, including the citric acid cycle and fatty acid synthesis. Therefore, the disruption of coenzyme A production can have significant downstream effects, potentially leading to the inhibition of vital metabolic processes within the cell.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted in silico
Result of Action
The compound has shown significant in vitro antitubercular activity . Specifically, it has demonstrated an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mycobacterium tuberculosis . It also showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-20(21(26)23-13-12-16-6-4-3-5-7-16)28-22-24-19(14-25(15)22)17-8-10-18(27-2)11-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHHLMRLNYWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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